1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane
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Overview
Description
1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane is an organic compound with a complex structure It is characterized by the presence of a benzoyloxy group, a dimethylamino group, and two phenyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane typically involves multiple steps. One common method includes the reaction of 1,1-diphenyl-2-methylpropane with benzoyl chloride in the presence of a base to form the benzoyloxy derivative. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyloxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane involves its interaction with specific molecular targets. The benzoyloxy group can participate in esterification reactions, while the dimethylamino group can interact with biological receptors. The compound’s effects are mediated through pathways involving these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyloxy-3-dimethylamino-1,1-diphenylpropane: Similar structure but lacks the methyl group on the propane backbone.
1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-ethylpropane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that are not possible with similar compounds, making it valuable for targeted research applications.
Properties
CAS No. |
4071-30-1 |
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Molecular Formula |
C25H27NO2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
[3-(dimethylamino)-2-methyl-1,1-diphenylpropyl] benzoate |
InChI |
InChI=1S/C25H27NO2/c1-20(19-26(2)3)25(22-15-9-5-10-16-22,23-17-11-6-12-18-23)28-24(27)21-13-7-4-8-14-21/h4-18,20H,19H2,1-3H3 |
InChI Key |
UHBPWMGWCTWIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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